5-(2-Chloropyrimidin-4-yl)-2-methoxybenzonitrile
Overview
Description
“5-(2-Chloropyrimidin-4-yl)-2-methoxybenzonitrile” is a chemical compound that likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . Pyrimidine derivatives are common in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, pyrimidine derivatives can be synthesized using various methods such as the reaction of 2-chloropyrimidine with sodium methoxide in methanol .
Molecular Structure Analysis
The molecular structure of “this compound” likely includes a pyrimidine ring, a methoxy group (-OCH3), and a nitrile group (-CN). The exact structure would depend on the positions of these groups on the molecule .
Chemical Reactions Analysis
Pyrimidines are highly electron-deficient, making them susceptible to nucleophilic aromatic substitution (SNAr) reactions . This could be a potential chemical reaction involving “this compound”.
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. For example, a similar compound, “(2-Chloropyrimidin-4-yl)methanol”, is a white to light yellow crystalline powder with a sweetish odor. It is soluble in water, ethanol, and methanol .
Scientific Research Applications
Synthesis and Applications in Medicinal Chemistry
5-(2-Chloropyrimidin-4-yl)-2-methoxybenzonitrile and its derivatives are significant in medicinal chemistry, particularly for their antiproliferative and antimicrobial properties. Various studies have focused on synthesizing derivatives of this compound and testing their biological activities.
Antiproliferative Agents : A study by Al-Sanea et al. (2015) synthesized phenylbipyridinylpyrazoles derivatives, showing broad-spectrum activity against tumor cell lines. The synthesis involved reacting 2-(4-(2-chloropyridin-4-yl)-3-(3-methoxy-5-methylphenyl)-1H-pyrazol-1-yl)acetonitrile with various pyridine-3-ylboronic acids.
Antimicrobial Activity : Compounds synthesized from (E)-N′-(2-chloropyrimidin-4-yl)-N-(5-cyano-2-hydroxy-6-phenylpyrimidin-4-yl) formamidine derivatives exhibited promising antimicrobial activity against pathogenic bacteria and fungi, as per a study by Mallikarjunaswamy et al. (2016).
Antioxidant Properties : Novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, synthesized from 2-chloropyrimidine, showed significant antioxidant activity in vitro. These compounds were compared to butylated hydroxytoluene, indicating their potential as antioxidants, as researched by Rani et al. (2012).
Synthesis Techniques and Chemical Properties
The synthesis and chemical characterization of derivatives of this compound are essential for understanding their potential applications:
Synthesis Techniques : Studies like Ju Xiu-lia (2015) focus on synthesizing intermediates for diarylpyrimidine HIV-1 reverse transcriptase inhibitors, showcasing the methods to synthesize these compounds.
Chemical Characterization : Detailed characterization, including nuclear magnetic resonance spectra, is crucial for confirming the structure and purity of synthesized compounds, as highlighted in the same study by Ju Xiu-lia (2015).
Properties
IUPAC Name |
5-(2-chloropyrimidin-4-yl)-2-methoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O/c1-17-11-3-2-8(6-9(11)7-14)10-4-5-15-12(13)16-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUUOIKCICTSGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NC=C2)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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